乙基 2,3,4,6-四-O-乙酰-α-D-硫代吡喃葡萄糖苷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

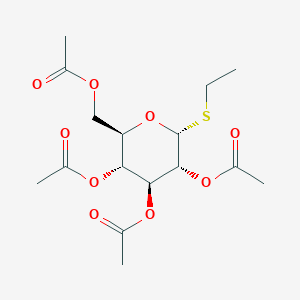

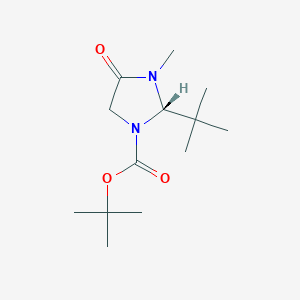

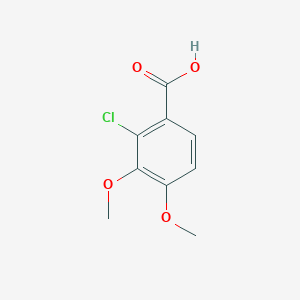

Ethyl 2,3,4,6-tetra-O-acetyl-a-D-thioglucopyranoside is a complex and intriguing biomedical compound with vast potential . It is widely employed in the pharmaceutical industry and assumes a pivotal role as an invaluable intermediate in the intricate process of synthesizing potential drugs, targeting an array of debilitating diseases .

Synthesis Analysis

The title compound was obtained as the major product by the reaction of 1,2,3,4,6-penta-O-acetyl-*-D-glucopyranose with ethyl mercaptan in the presence of BF3.·.Et2O in CH2Cl2 as solvent .Molecular Structure Analysis

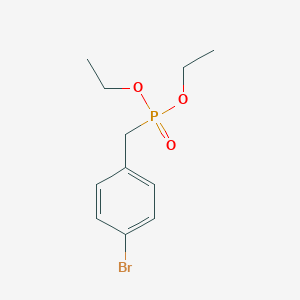

Ethyl 2,3,4,6-tetra-O-acetyl-alpha-D-thioglucopyranoside contains a total of 50 atoms; 24 Hydrogen atoms, 16 Carbon atoms, 9 Oxygen atoms, and 1 Sulfur atom . It also contains 26 non-H bonds, 4 multiple bonds, 11 rotatable bonds, 4 double bonds, 1 six-membered ring, 4 esters (aliphatic), 1 ether (aliphatic), and 1 sulfide .Chemical Reactions Analysis

Ethyl 2,3,4,6-tetra-O-acetyl-β-D-thiogalactopyranoside assumes a pivotal role as a substrate in enzymatic assays, enabling the detection and quantification of substrates associated with lactose metabolism . It is also an intermediate in drug synthesis, especially in studying and developing medications for the treatment of various cardiac diseases and diabetes .Physical And Chemical Properties Analysis

Ethyl 2,3,4,6-tetra-O-acetyl-a-D-thioglucopyranoside is a crystalline powder . It is soluble in Dichloromethane, ether, ethyl acetate, and methanol . It has a melting point of 67-68° C and a predicted boiling point of 453.2° C at 760 mmHg . The predicted density is 1.3 g/cm3 .科学研究应用

Synthesis of Disaccharides

This compound is used in the synthesis of disaccharides . Disaccharides are a type of carbohydrate that consists of two monosaccharides (simple sugars) linked together. They play crucial roles in various biological processes.

Study of Drug-Resistant Strains

Ethyl 2,3,4,6-tetra-O-acetyl-a-D-thioglucopyranoside has immense potential to study specific strains that are impervious to drugs . This can lead to the development of new drugs that can effectively combat these resistant strains.

Enhancement of Drug Delivery Systems

This compound can be used to heighten drug delivery systems . By modifying the structure of the drug or creating a prodrug, it can improve the drug’s stability, absorption, and effectiveness.

Facilitation of Targeted Therapies

It can facilitate targeted therapies . Targeted therapy is a type of cancer treatment that uses drugs to target specific genes and proteins that are involved in the growth and survival of cancer cells.

Synthesis of Galactosides

Ethyl 2,3,4,6-tetra-O-acetyl-b-D-galactopyranoside is a precursor in the synthesis of galactosides , which are vital in drug development for research related to cancer, cardiovascular disorders, and viral infections.

Deacylation Studies

The deacylation of glucose, galactose, and mannose pentaacetates, as well as the dealkylation of 2,3,4,6-tetra-O-acetyl and 2,3,4,6-tetra-O-(3-bromo)benzoyl methyl α-D-glucopyranosides have been studied . These studies are crucial in understanding the chemical behavior of these compounds, which can have implications in various fields of chemistry and biochemistry.

作用机制

Target of Action

Ethyl 2,3,4,6-tetra-O-acetyl-a-D-thioglucopyranoside is a complex organic compound that is primarily used as an intermediate in the synthesis of various drugs . It is composed of a mannopyranoside and a thioglucopyranoside

Mode of Action

It is known that it plays a crucial role as an intermediate in the synthesis of various drugs .

Biochemical Pathways

As an intermediate in drug synthesis, it likely participates in various biochemical reactions leading to the formation of the final drug molecule .

Pharmacokinetics

As an intermediate in drug synthesis, its pharmacokinetic properties may vary depending on the final drug molecule it contributes to forming .

Result of Action

As an intermediate in drug synthesis, its effects would likely depend on the final drug molecule it helps to form .

Action Environment

Like most organic compounds, its stability and reactivity may be influenced by factors such as temperature, ph, and the presence of other reactive substances .

未来方向

Ethyl 2,3,4,6-tetra-O-acetyl-a-D-thioglucopyranoside has vast potential and is widely employed in the pharmaceutical industry . It is an invaluable intermediate in the intricate process of synthesizing potential drugs, targeting an array of debilitating diseases . This suggests that it will continue to be a significant compound in the development of new pharmaceuticals.

属性

IUPAC Name |

[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-ethylsulfanyloxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O9S/c1-6-26-16-15(24-11(5)20)14(23-10(4)19)13(22-9(3)18)12(25-16)7-21-8(2)17/h12-16H,6-7H2,1-5H3/t12-,13-,14+,15-,16-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPNFVZQPWZMHIF-IBEHDNSVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCS[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O9S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2,3,4,6-tetra-O-acetyl-a-D-thioglucopyranoside | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Butyl 4-[(4-Methoxybenzylidene)amino]cinnamate](/img/structure/B105253.png)

![9-Octadecene, 1-[3-(octadecyloxy)propoxy]-, (Z)-](/img/structure/B105281.png)